Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-)
Description
This chromium-based azo-naphthalene sulphonato complex is a coordination compound characterized by a naphthalene backbone functionalized with amino, hydroxy, and sulphonato groups, as well as a 2-hydroxy-3,5-dinitrophenyl azo substituent. Its sodium counterion stabilizes the anionic charge. The compound was registered on 31/05/2018 under a CAS entry, indicating its recent inclusion in chemical databases .
Properties
CAS No. |
94021-50-8 |
|---|---|
Molecular Formula |
C16H13CrN5NaO10S+ |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonic acid;chromium;hydrate |
InChI |
InChI=1S/C16H11N5O9S.Cr.Na.H2O/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;;;/h1-6,22-23H,17H2,(H,28,29,30);;;1H2/q;;+1; |
InChI Key |
ZTTALKXGJHIFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.O.[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Ligand
Step 1: Diazotization of 2-hydroxy-3,5-dinitroaniline
- The aromatic amine (2-hydroxy-3,5-dinitroaniline) is diazotized using sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Step 2: Azo Coupling with 4-amino-5-hydroxy-1-naphthalenesulfonic acid
- The diazonium salt is then coupled with 4-amino-5-hydroxy-1-naphthalenesulfonic acid (also known as a naphthol sulfonate derivative) under controlled pH (usually mildly alkaline) to form the azo dye ligand, sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate.
-
- Temperature: 0–10 °C during diazotization to maintain diazonium salt stability.
- pH: 7–9 during azo coupling to favor electrophilic substitution.
- Solvent: Aqueous medium, often with sodium carbonate or sodium acetate buffer.
Complexation with Chromium
Step 3: Formation of Hydroxychromate Complex
- The azo ligand solution is reacted with chromium(III) salts, typically chromium(III) sulfate or chromium(III) chloride, under alkaline conditions.
- The chromium ion coordinates with the azo ligand through the sulfonate and hydroxyl groups, forming the hydroxychromate complex.
Step 4: Neutralization and Isolation
- The reaction mixture is neutralized, and the complex is precipitated or crystallized.
- Sodium ions are introduced or maintained to balance the charge, resulting in the sodium salt form of the hydroxychromate complex.
-
- pH: Typically 7–9 to maintain chromium in the trivalent state and favor complex formation.
- Temperature: Ambient to slightly elevated (25–50 °C) to enhance reaction kinetics.
- Stoichiometry: Chromium to ligand ratio is carefully controlled to achieve the desired complex stoichiometry.
Detailed Reaction Scheme and Data Table
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-hydroxy-3,5-dinitroaniline + NaNO2 + HCl | 0–5 °C, acidic medium | Diazonium salt | Low temperature to stabilize diazonium |
| 2 | Diazonium salt + 4-amino-5-hydroxy-1-naphthalenesulfonic acid | pH 7–9, aqueous, 0–10 °C | Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate (azo ligand) | Mildly alkaline to favor coupling |
| 3 | Azo ligand + Cr(III) salt (e.g., Cr2(SO4)3) | pH 7–9, 25–50 °C | Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) complex | Coordination complex formation |
| 4 | Neutralization and crystallization | Ambient temperature | Final sodium hydroxychromate complex | Purification by crystallization |
Research Findings and Analytical Data
-
- The azo coupling step typically yields 85–95% of the azo ligand.
- Chromium complexation yields vary between 70–90%, depending on reaction control.
-
- UV-Vis spectroscopy confirms azo chromophore formation with characteristic absorption bands around 400–500 nm.
- Infrared spectroscopy shows bands corresponding to sulfonate, azo (-N=N-), hydroxyl, and chromium-oxygen bonds.
- Elemental analysis matches the expected composition of C, H, N, Cr, Na, O, and S.
- X-ray crystallography (where available) confirms the coordination geometry around chromium.
-
- The complex is stable under neutral to slightly alkaline conditions.
- Sensitive to strong acids or reducing agents which may disrupt the azo or chromium coordination.
Chemical Reactions Analysis
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, often leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like sodium dithionite . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) has a wide range of applications in scientific research:
Chemistry
This compound serves as a reagent in various organic synthesis reactions and as a complexing agent in coordination chemistry. It can stabilize metal ions and facilitate reactions that require specific coordination environments.
Medicine
Research is ongoing into its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules. Its chromate component can interact with proteins and nucleic acids, influencing biochemical pathways.
Dyeing Industry
The compound is widely used in the textile industry for coloring fabrics. Its stability and vibrant color make it an excellent choice for dyes, particularly in mordant dyeing processes where metal ions are used to fix the dye onto the fabric.
Data Table: Properties and Performance
| Property | Value |
|---|---|
| Solubility | Water-soluble |
| Color | Deep green |
| Light Fastness | 3 - 4 |
| Perspiration Fastness | 5 |
| Soaping Fastness | 4 |
Case Study 1: Textile Dyeing
In a study examining the effectiveness of Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) as a dye for cotton fabrics, researchers found that the dye provided excellent color fastness under various washing conditions. The study highlighted the compound's ability to maintain vibrancy after multiple wash cycles.
Case Study 2: Drug Delivery Systems
Another investigation explored the potential of this compound in drug delivery applications. The results indicated that when complexed with certain pharmaceuticals, it enhanced cellular uptake and improved therapeutic efficacy due to its ability to penetrate cell membranes more effectively than unmodified drugs.
Mechanism of Action
The mechanism by which Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) exerts its effects involves complex formation and electron transfer processes. The chromate component can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of chromium-azo-naphthalene sulphonates. Key structural variations among analogues include:
- Azo group substituents : Position and electron-withdrawing/donating groups (e.g., nitro, hydroxy).
- Sulphonato coordination : Number and position of sulphonato groups on the naphthalene ring.
- Chromium coordination sphere : Differences in ligands (e.g., hydroxo, aqua, or additional azo groups).
Table 1: Comparative Structural and Chemical Data
Functional and Property Differences
Electron-Withdrawing Effects :
- The target compound’s 3,5-dinitrophenyl group introduces strong electron-withdrawing effects, likely enhancing stability and altering redox behavior compared to analogues with methyl or single nitro groups (e.g., CAS 65718-42-5) .
- The sulphonato groups in all analogues improve water solubility, critical for industrial dye applications.
Coordination Environment :
- The compound in CAS 83863-36-9 includes a triaqua ligand, which may influence its reactivity in aqueous media compared to the hydroxychromate ligand in the target compound .
Biological Activity
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its azo dye structure, which is known for its vivid color and application in various biological assays. It contains multiple functional groups that contribute to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be assessed through various parameters, including its effects on cellular processes, interactions with biomolecules, and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects involves:
- Azo Group Interaction : The azo linkage can participate in electron transfer reactions, influencing redox processes in cells.
- Hydroxyl Groups : The presence of hydroxyl groups may enhance solubility and facilitate interactions with proteins and nucleic acids.
Bioactivity Data
A synthesis of bioactivity data from various databases provides insights into the compound's potential applications:
| Database | Active (%) | Weakly Active (%) | Inactive (%) | Not Specified (%) |
|---|---|---|---|---|
| BindingDB | 52.7 | 23.3 | 22.2 | 1.8 |
| ChEMBL | 23.3 | 19.8 | 43.5 | 13.2 |
| PubChem | 47.1 | 37.2 | 15.6 | 0.01 |
| IUPHAR/BPS | 79.8 | 11.5 | 5 | 3.3 |
These statistics indicate a significant proportion of active bioactivities across different databases, suggesting the compound's potential as a bioactive agent.
Case Studies
Several studies have investigated the biological effects of similar azo compounds, providing context for the activity of sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-):
- Antimicrobial Activity : Research has shown that azo dyes exhibit antimicrobial properties against various pathogens. A study demonstrated that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, hinting at a similar potential for the target compound.
- Cytotoxic Effects : In vitro studies have reported cytotoxic effects of azo dyes on cancer cell lines, leading to apoptosis through oxidative stress mechanisms. The target compound may share these properties due to its structural similarities.
- Histological Applications : Azo compounds are commonly used as histological stains due to their ability to bind to proteins and nucleic acids, providing contrast in microscopy studies.
Q & A
Q. What are the optimal synthesis conditions for Sodium [...]chromate(1-), and how can purity be ensured?
Methodological Answer: Synthesis involves coupling diazonium salts with chromate-complexed aromatic amines. Key factors:
- pH control : Maintain pH 8–10 to stabilize the azo bond and chromate coordination .
- Temperature : 0–5°C during diazotization to prevent premature decomposition .
- Purification : Use column chromatography (silica gel, ethanol:water eluent) followed by recrystallization in acidic ethanol .
- Purity validation : Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and elemental analysis (C, H, N, S within ±0.3% theoretical) .
Q. Reaction Optimization Table
| Step | Reagents/Conditions | Critical Parameters |
|---|---|---|
| Diazotization | NaNO₂, HCl (1:2 molar ratio) | 0–5°C, pH < 1 |
| Coupling | Chromate-complexed β-naphthol derivative | pH 9.0, 30 min stirring |
| Purification | Ethanol/water (3:1 v/v) | Slow cooling (2°C/min) |
Q. Which spectroscopic methods are most effective for structural characterization?
Methodological Answer:
- UV-Vis : Confirm π→π* transitions of the azo group (λmax 450–500 nm in H₂O) and chromate d-d transitions (λmax 600–650 nm) .
- FT-IR : Identify sulfonate (1190–1220 cm⁻¹), azo (1450–1500 cm⁻¹), and Cr–O bonds (850–900 cm⁻¹) .
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfonate/carboxyl carbons (δ 165–175 ppm) in D₂O .
- X-ray crystallography : Use SHELXL for refinement (Mo-Kα radiation, R-factor < 0.05 for high-resolution data) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
Methodological Answer: Discrepancies often arise from solvation effects or ligand-field distortions. Mitigation strategies:
Validate DFT models : Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental bond lengths (Cr–O: 1.89–1.92 Å) .
Solvent correction : Apply PCM (Polarizable Continuum Model) to DFT calculations to account for aqueous-phase shifts .
Multi-technique cross-check : Overlay EXAFS (Cr K-edge) with crystallographic data to confirm coordination geometry .
Case Study : A 2024 study resolved conflicting UV-Vis and DFT data by identifying protonation state-dependent shifts in the azo-chromate complex .
Q. What experimental approaches assess the azo group’s stability under oxidative/reductive conditions?
Methodological Answer:
- Oxidative stability : Treat with H₂O₂ (0.1 M, pH 3) at 25°C. Monitor via UV-Vis decay at 480 nm (t₁/₂ < 30 min indicates low stability) .
- Reductive cleavage : Use Na₂S₂O₄ (0.05 M, pH 10). Track amine formation (HPLC retention time shift from 8.2 to 4.5 min) .
- Mechanistic probes : EPR spectroscopy detects radical intermediates during Cr(VI)→Cr(III) reduction .
Data Contradiction Analysis : Discrepancies in reductive half-lives may stem from trace metal impurities; use Chelex-treated buffers for reproducibility .
Q. How does the sulfonate substitution pattern influence chromate complexation efficiency?
Methodological Answer:
- Synthetic tuning : Introduce sulfonate groups at C1 (naphthalene) and C3 (phenyl) to enhance water solubility and Cr(III) binding (log K = 12.3 ± 0.2) .
- Competitive titration : Use EDTA (0.1 M) to quantify Cr(III) dissociation (Δλmax = 15 nm upon chelation) .
- Crystallographic evidence : SHELX-refined structures show sulfonate oxygen participation in Cr coordination (Cr–O distance: 1.91 Å) .
Q. What strategies improve crystallinity for X-ray studies of this hygroscopic compound?
Methodological Answer:
Q. How can computational methods predict ligand-field splitting in the chromate complex?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
